

Technical Support Center: Homobutein Metabolism

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Compound of Interest		
Compound Name:	Homobutein	
Cat. No.:	B600574	Get Quote

Welcome to the technical support center for **Homobutein** research. This resource provides indepth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs) Q1: What is Homobutein and why is its metabolism important?

A: **Homobutein** is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine and cysteine.[1] Its metabolic pathways are central to cellular methylation reactions and the synthesis of key molecules. Dysregulation leading to elevated **Homobutein** levels, a condition known as hyper**homobutein**emia, is an independent risk factor for various diseases, making its study crucial for drug development and diagnostics.[2]

Q2: What are the primary degradation pathways for Homobutein?

A: **Homobutein** is primarily catabolized through two major pathways:

• The Transsulfuration Pathway: This irreversible pathway converts **Homobutein** to cysteine. The first and rate-limiting step is catalyzed by the enzyme Cystathionine β-synthase (CBS), which condenses **Homobutein** with serine to form cystathionine.[3] Cystathionine is then



cleaved by Cystathionine γ -lyase (CTH) to produce cysteine, α -ketobutyrate, and ammonia. This pathway is predominant when methionine levels are high.

• The Remethylation Pathway: This pathway remethylates **Homobutein** back to methionine. This is accomplished by one of two enzymes: Methionine Synthase (MS), which uses vitamin B12 as a cofactor and 5-methyltetrahydrofolate (a derivative of folate) as a methyl donor, or Betaine-**Homobutein** Methyltransferase (BHMT), which uses betaine as the methyl donor.[4]

Q3: Which cofactors are essential for Homobuteinmetabolizing enzymes?

A: Several vitamins are crucial cofactors for the enzymes involved in **Homobutein** degradation. Deficiencies in these vitamins can lead to elevated **Homobutein** levels.[1][6]

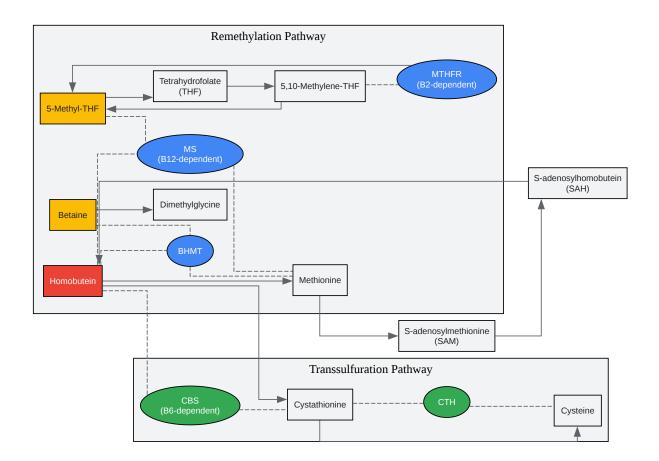
- Vitamin B6 (Pyridoxal Phosphate): A required cofactor for Cystathionine β-synthase (CBS) in the transsulfuration pathway.[4]
- Vitamin B12 (Cobalamin): An essential cofactor for Methionine Synthase (MS) in the remethylation pathway.[4][7]
- Folate (Vitamin B9): The active form, 5-methyltetrahydrofolate, is the methyl donor for the MS-catalyzed remethylation reaction.[4][7]
- Riboflavin (Vitamin B2): As FAD, it is a cofactor for Methylenetetrahydrofolate Reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate.[7]

Q4: What is the clinical significance of elevated Homobutein levels?

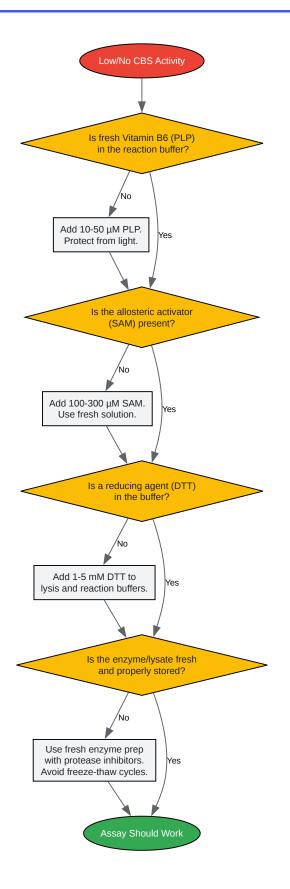
A: Elevated plasma **Homobutein**, or hyper**homobutein**emia, is recognized as an independent risk factor for cardiovascular disease, including coronary artery disease and stroke.[2][7] It has also been associated with neurological conditions and developmental issues.[8] Therefore, laboratory measurement of **Homobutein** is a key diagnostic and monitoring tool.[9]

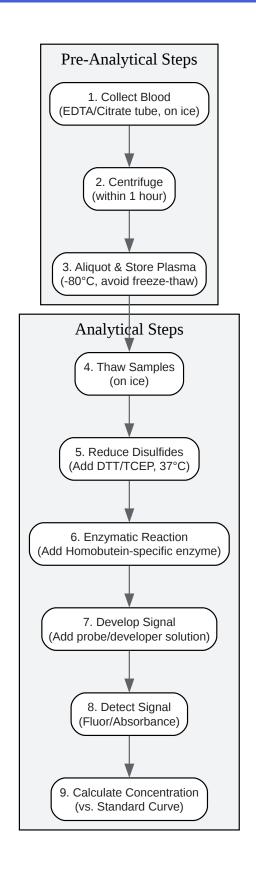
Signaling Pathway Diagrams











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